molecular formula C10H14N5O6PS B091592 Adenosine 5'-phosphorothioate CAS No. 19341-57-2

Adenosine 5'-phosphorothioate

Cat. No.: B091592
CAS No.: 19341-57-2
M. Wt: 363.29 g/mol
InChI Key: UBCPYVAQZGCDJO-KQYNXXCUSA-N
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Description

Adenosine 5’-phosphorothioate is a nucleotide analog where one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. This modification results in increased resistance to nucleases, making it a valuable tool in biochemical and molecular biology research .

Scientific Research Applications

Adenosine 5’-phosphorothioate has a wide range of applications in scientific research:

    Chemistry: Used as a probe to study enzyme mechanisms and nucleic acid interactions.

    Biology: Employed in the study of nucleic acid structure and function, particularly in the context of RNA interference and antisense technology.

    Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: Utilized in the development of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

Adenosine 5’-phosphorothioate depresses SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle . It acts as a direct agonist at specific cell membrane receptors (A1 & A2). A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .

Future Directions

The field of mRNA modifications, including phosphorothioates, is still being explored clinically . Modified mRNAs have shown promise in clinical and preclinical trials, and there is room for diversifying future therapeutics . The use of phosphorothioate modification in mRNA therapeutics is expected to continue growing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-phosphorothioate typically involves the use of phosphitylating reagents that react selectively with the 5’-hydroxyl group of unprotected nucleosides. This is followed by sulfurization and hydrolysis to yield the desired product . The process can be carried out under mild conditions, ensuring the integrity of the nucleoside functionalities.

Industrial Production Methods: Industrial production of adenosine 5’-phosphorothioate often employs large-scale chemical synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The use of stereocontrolled synthesis methods is crucial to obtain the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Substitution: Nucleophiles like thiols or amines can react with the sulfur atom under mild conditions.

Major Products:

Comparison with Similar Compounds

    Adenosine 5’-monophosphate: Lacks the sulfur atom, making it more susceptible to enzymatic degradation.

    Adenosine 5’-diphosphate: Contains two phosphate groups but no sulfur atom.

    Adenosine 5’-triphosphate: Contains three phosphate groups and is a primary energy carrier in cells.

Uniqueness: Adenosine 5’-phosphorothioate’s unique feature is the presence of the sulfur atom, which enhances its stability and resistance to nucleases. This makes it particularly useful in applications where prolonged activity and resistance to degradation are essential .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCPYVAQZGCDJO-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172946
Record name Adenosine 5'-phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19341-57-2
Record name Adenosine 5'-phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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